molecular formula C15H14F2 B3106815 (1,1-Difluoro-3-phenylpropyl)benzene CAS No. 160751-61-1

(1,1-Difluoro-3-phenylpropyl)benzene

Cat. No. B3106815
CAS RN: 160751-61-1
M. Wt: 232.27 g/mol
InChI Key: AXLZISRMDBEUDI-UHFFFAOYSA-N
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Description

“(1,1-Difluoro-3-phenylpropyl)benzene” is a chemical compound with the molecular formula C15H14F2 . The exact physical properties such as melting point, boiling point, density, and refractive index are not available .


Physical And Chemical Properties Analysis

As mentioned earlier, the exact physical properties such as melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

Metabolic Studies and Toxicity Assessment

Research on benzene and its derivatives, including fluorinated analogs, focuses on understanding their metabolism and potential toxicity. For example, studies on the metabolism of benzene derivatives in rodents have investigated how these compounds are absorbed, metabolized, and excreted, revealing insights into their potential toxic effects and the metabolic pathways involved (Mathews & De Costa, 1999). Such studies are crucial for assessing the risks associated with exposure to these compounds and understanding their biotransformation.

Medical Imaging Applications

Research into fluorine-labeled peptides, which are structurally related to "(1,1-Difluoro-3-phenylpropyl)benzene," explores their use in medical imaging. The introduction of fluorine atoms into molecules can make them suitable for magnetic resonance imaging (MRI), providing a non-invasive method for visualizing the biodistribution of cancers and other pathologies (Arakawa et al., 2020). This research area holds promise for developing new diagnostic tools and enhancing our ability to detect and monitor diseases.

Pest Control Applications

The study of fluorine analogs of naturally occurring compounds, like methyl eugenol, for pest control is another application area. Research has shown that certain fluorinated compounds are as attractive to pests as their natural counterparts, offering potential as safer alternatives for pest management. These compounds can be used in traps to monitor or reduce pest populations without the use of harmful pesticides (Liquido et al., 1998).

properties

IUPAC Name

(1,1-difluoro-3-phenylpropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2/c16-15(17,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLZISRMDBEUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoro-3-phenylpropyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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